8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine
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Overview
Description
8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom and a furan ring in the structure of this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-fluoroquinoline and furan-2-carbaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 8-fluoroquinoline with furan-2-carbaldehyde in the presence of a suitable catalyst and solvent.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to obtain the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the treatment of infectious diseases and cancer due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinoline: A precursor in the synthesis of 8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine, known for its antimicrobial properties.
N-(furan-2-ylmethyl)quinolin-8-amine: A structurally similar compound with potential biological activities.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a furan ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
8-fluoro-N-(furan-2-ylmethyl)quinolin-4-amine |
InChI |
InChI=1S/C14H11FN2O/c15-12-5-1-4-11-13(6-7-16-14(11)12)17-9-10-3-2-8-18-10/h1-8H,9H2,(H,16,17) |
InChI Key |
ZFEOZYMPMXPBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NCC3=CC=CO3 |
Origin of Product |
United States |
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